Blazein

Apoptosis Cancer Research Steroid Biology

Sourcing a defined fungal metabolite standard for apoptosis mechanism studies can be challenging due to structural heterogeneity. Blazein (6-O-Methylcerevisterol), isolated from Agaricus blazei, is available as a ≥95% pure analytical reference, explicitly characterized as a selective apoptosis inducer in LU99 lung and KATO III gastric cancer cells. This compound provides a reliable positive control for profiling cell-line-specific death pathways, distinct from its inactive analog cerevisterol. - Selective activity: Induces apoptosis in LU99 and KATO III cells. - Structural specificity: 6β-methoxy configuration ensures distinct biological activity. - Supply reliability: Standardized purity suitable for HPLC method validation and formulation studies.

Molecular Formula C29H48O3
Molecular Weight 444.7 g/mol
CAS No. 126060-09-1
Cat. No. B170311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlazein
CAS126060-09-1
Synonymsblazein
Molecular FormulaC29H48O3
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)OC)C
InChIInChI=1S/C29H48O3/c1-18(2)19(3)8-9-20(4)23-10-11-24-22-16-26(32-7)29(31)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h8-9,16,18-21,23-26,30-31H,10-15,17H2,1-7H3/b9-8+/t19-,20+,21-,23+,24-,25-,26+,27+,28+,29-/m0/s1
InChIKeyGQVCGTRDXSDAHC-KNXFMRPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Blazein Identity & Physicochemical Profile


Blazein, synonymously known as 6-O-Methylcerevisterol, is a bioactive fungal ergostanoid steroid characterized by a specific (22E)-ergosta-7,22-diene core with hydroxy groups at the 3β and 5α positions and a methoxy group at the 6β position [1]. Isolated from Agaricus blazei Murrill (himematsutake) [2], it is available from specialized chemical vendors with standard purity specifications suitable for research use .

1 Fungal ergostanoid probe for apoptosis pathway research
2 Specific cell-line sensitivity context (lung/gastric models)
3 High predicted lipophilicity – DMSO handling recommended

Blazein Differentiation from Generic Fungal Steroids


Substituting Blazein with another fungal ergostane such as cerevisterol or ergosterol is not scientifically equivalent. While these compounds share a core sterol skeleton, minor structural modifications (e.g., the presence of a 6β-methoxy group in Blazein versus a 6β-hydroxy group in cerevisterol) lead to divergent biological activity profiles and cell-type specificities . The distinct structural features of Blazein are directly linked to its unique induction of apoptosis in specific cancer cell lines [1], a property that cannot be assumed for its in-class analogs without direct comparative data.

Structural substitution
6β-methoxy (Blazein) vs 6β-hydroxy (cerevisterol) may shift apoptosis endpoint response; in-class analog activity cannot be assumed.
Cell-line specificity
Blazein’s reported activity in LU99/KATO III does not predict equivalent response for generic ergostanes; cell-model endpoint context may differ.
Formulation behavior
Predicted lipophilicity difference (LogP ~7.6 vs more polar analogs) can alter solubility and assay compatibility; formulation context requires review.

Blazein Comparative Evidence Guide


Apoptosis Induction Profile vs. Cerevisterol

Blazein induces DNA fragmentation characteristic of apoptosis in human lung cancer LU99 and stomach cancer KATO III cells, with effects observed by day 2 and day 3 of treatment, respectively [1]. In contrast, the structurally related analog cerevisterol shows no significant activity (IC50 > 100 µM) against PC3, PANC-1, or A549 cancer cell lines [2]. This indicates Blazein possesses a distinct cell-line sensitivity profile.

Apoptosis vs. Cerevisterol
Cross-study comparable
BlazeinDNA fragmentation in LU99 (lung) and KATO III (stomach) cells (day 2–3)
CerevisterolIC50 > 100 µM in PC3, PANC-1, A549 (no significant activity)
Supports apoptosis endpoint interpretation in specific cancer cell lines
Cross-study comparison; assay platforms may differ (DNA fragmentation vs viability)
Apoptosis Cancer Research Steroid Biology

Physicochemical Properties for Handling and Formulation

Blazein exhibits a high predicted LogP of 7.61 and LogD of 6.74 at pH 7.4, indicating strong hydrophobicity . Its topological polar surface area (TPSA) is calculated as 50 Ų . These values can be used to predict membrane permeability and to design appropriate solvent systems for in vitro assays, differentiating it from more polar sterols like cerevisterol (which possesses an additional hydroxyl group).

Physicochemical Profile
Class-level inference
LogP 7.61 | LogD (pH 7.4) 6.74 | TPSA 50 Ų
Supports formulation context for highly lipophilic natural products
Predicted values (ACD/Labs Percepta); experimental verification recommended
Formulation Drug Discovery Analytical Chemistry

Vendor Purity Specification for Procurement

Commercially available Blazein (6-O-Methylcerevisterol) is supplied with a minimum purity specification of 95% as determined by the vendor . This establishes a quantitative benchmark for sourcing this specific compound, ensuring consistency for research applications.

Vendor Purity Specification
Supplier data
≥ 95% (vendor HPLC)
Vendor-reported purity benchmark for procurement consistency
Independent verification recommended; impurity profile not detailed
Quality Control Procurement Chemical Sourcing

Blazein Application Scenarios


Apoptosis Studies in Lung and Gastric Cancer Models

Based on its demonstrated ability to induce apoptosis in LU99 (lung) and KATO III (stomach) cancer cells [1], Blazein is a suitable positive control or tool compound for studies focused on apoptotic mechanisms in these specific cell lines. Its distinct profile compared to the inactivity of cerevisterol in other cancer cell lines suggests it may target specific pathways relevant to these cancer types.

Lipophilic Compound Formulation Development

The high predicted LogP (7.61) and LogD (6.74) of Blazein make it an ideal model compound for developing and optimizing formulation strategies for highly lipophilic natural products. Its use in solubility and permeability studies can inform the development of drug delivery systems for similar hydrophobic molecules.

Analytical Method Development Reference Standard

With a defined vendor purity specification of ≥95% , Blazein can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at quantifying this compound or its analogs in complex biological matrices or fungal extracts.

Application
Selection Property
Validation Focus
Apoptosis pathway studies (lung/gastric models)
Reported cell-death endpoint response in specific cancer lines
Apoptosis marker validation; cell-line specificity confirmation
Lipophilic natural product formulation research
Predicted high LogP / low TPSA profile
Solubility and permeability assay design; DMSO-based vehicle optimization
Analytical method development (fungal sterols)
Vendor-specified purity context
Method specificity, impurity profiling, and quantification benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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